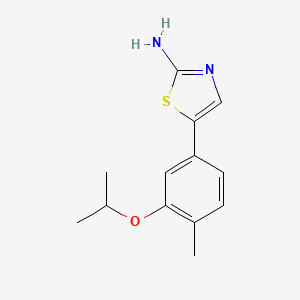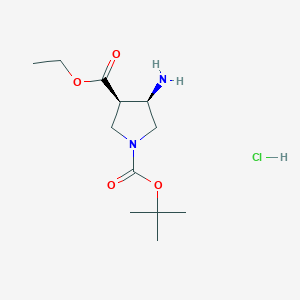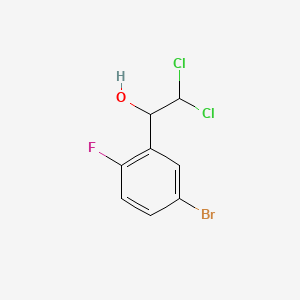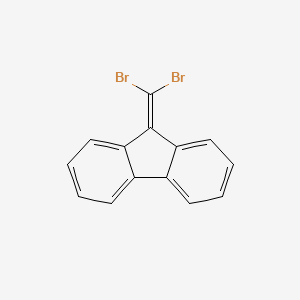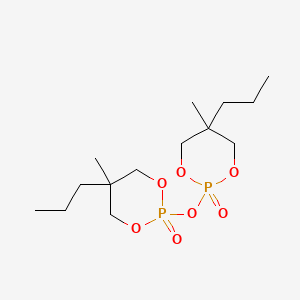
2,2'-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C14H28O7P2 It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of appropriate phosphorochloridates with alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dioxaphosphorinane rings to their corresponding phosphines.
Substitution: The compound can undergo substitution reactions where the oxygen bridge or the substituents on the dioxaphosphorinane rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in phosphine oxides, while reduction yields phosphines.
Applications De Recherche Scientifique
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide involves its interaction with molecular targets through its dioxaphosphorinane rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide
- 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane
Uniqueness
2,2’-Oxybis(5-methyl-5-propyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific substituents on the dioxaphosphorinane rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
742-72-3 |
|---|---|
Formule moléculaire |
C14H28O7P2 |
Poids moléculaire |
370.32 g/mol |
Nom IUPAC |
5-methyl-2-[(5-methyl-2-oxo-5-propyl-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28O7P2/c1-5-7-13(3)9-17-22(15,18-10-13)21-23(16)19-11-14(4,8-6-2)12-20-23/h5-12H2,1-4H3 |
Clé InChI |
SFGBLTSSEHLCLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
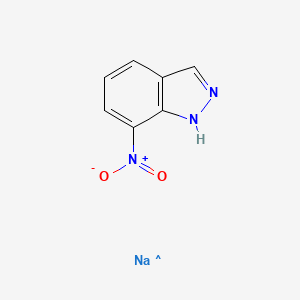
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
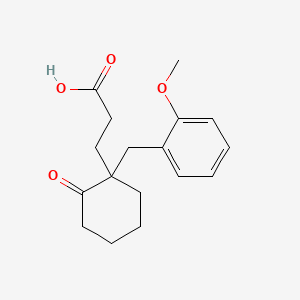

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
